molecular formula C9H10N6O2 B2686047 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 333755-64-9

7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2686047
CAS RN: 333755-64-9
M. Wt: 234.219
InChI Key: HMJWOJPOTFOLOB-UHFFFAOYSA-N
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Description

7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione, also known as allopurinol, is a medication used to treat gout and prevent kidney stones. It has a molecular formula of C9H10N6O2 and an average mass of 234.215 Da . The compound contains a total of 29 bonds, including 19 non-H bonds, 5 multiple bonds, 5 double bonds, and various ring structures .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, which includes 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione, has been reported in various studies . These compounds have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Molecular Structure Analysis

The molecular structure of 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is characterized by a six-membered heterocyclic ring, analogous to the benzene ring but with three carbons replaced by nitrogens . It also contains 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione include a molecular formula of C9H10N6O2, an average mass of 234.215 Da, and a monoisotopic mass of 234.086517 Da .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities. These compounds have been synthesized and evaluated for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

Synthesis and Reactivity of Diketopyrrolopyrroles

Diketopyrrolopyrroles, closely related to triazine derivatives in their heterocyclic nature, are extensively used dyes with applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their synthesis, reactivity, and optical properties have been comprehensively reviewed, highlighting their significance in scientific research for real-world applications (Grzybowski & Gryko, 2015).

Antitumor Activities of Triazine Derivatives

1,2,3-Triazines and their benzo- and heterofused derivatives have exhibited a broad spectrum of biological activities, including antitumor properties. These compounds, due to their efficacy and simple synthesis, hold great potential as scaffolds for the development of antitumor drugs (Cascioferro et al., 2017).

Eco-friendly Synthesis of Triazine Derivatives

The eco-friendly synthesis of 1,2,4-triazine derivatives has been highlighted, showing the significance of these compounds in the literature due to their diverse applications and the emphasis on greener synthesis methods (Rani & Kumari, 2020).

Therapeutic Potential of Triazines

Triazines have shown a wide range of therapeutic potentials, leading to the development of commercial drugs containing triazine structures. The review of recent patents indicates ongoing interest in triazines for antimicrobial, anticancer, and other bioactivities, underscoring their importance in drug development (Dubey et al., 2022).

properties

IUPAC Name

7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O2/c1-13-6-5(7(16)14(2)9(13)17)15-4-3-10-12-8(15)11-6/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJWOJPOTFOLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC=NNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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